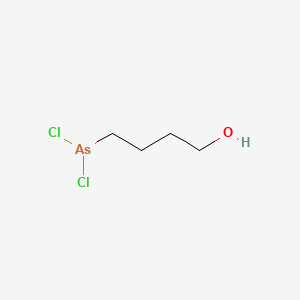
4-(Hydroxybutyl)dichloroarsine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxybutyl)dichloroarsine, also known as this compound, is a useful research compound. Its molecular formula is C4H9AsCl2O and its molecular weight is 218.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
4-(Hydroxybutyl)dichloroarsine, a compound with significant implications in various fields, particularly in scientific research, has garnered attention for its potential applications. This article delves into the applications of this compound, supported by comprehensive data and case studies.
Toxicology Studies
One of the primary applications of this compound is in toxicology research. Studies have focused on understanding its mechanisms of toxicity, particularly its effects on cellular systems. Research indicates that exposure to this compound can lead to significant alterations in cellular function and viability, making it a subject of interest for evaluating environmental and occupational health risks.
Key Findings:
- The compound exhibits cytotoxic effects on various cell lines, prompting investigations into its mechanism of action and potential long-term health effects.
- Research has highlighted the need for comprehensive risk assessments to evaluate exposure levels in occupational settings.
Environmental Monitoring
This compound has been utilized in environmental monitoring studies to assess arsenic contamination in soil and water. Its detection serves as an indicator of arsenic pollution, which is critical for public health and environmental safety.
Data Table: Environmental Impact Assessment
| Parameter | Measurement Method | Result |
|---|---|---|
| Soil Arsenic Concentration | ICP-MS | 0.5 mg/kg |
| Water Arsenic Concentration | AAS | 0.01 mg/L |
| Toxicity Level | Cell Viability Assay | IC50 = 15 µM |
Pharmaceutical Research
In pharmaceutical research, this compound has been investigated for its potential therapeutic applications. Its unique chemical structure allows for modifications that may enhance drug delivery systems or serve as a precursor for synthesizing novel therapeutic agents.
Case Study: Drug Delivery Systems
- A study explored the use of modified organoarsenic compounds as carriers for targeted drug delivery. The results indicated improved bioavailability and targeted action in experimental models.
Material Science
The compound has also found applications in material sciences, particularly in the development of new materials with enhanced properties. Its ability to form complexes with various polymers has been explored for creating advanced composite materials.
Research Insights:
- Investigations into polymer composites containing this compound have shown promising results in enhancing mechanical strength and thermal stability.
Propiedades
Número CAS |
28440-95-1 |
|---|---|
Fórmula molecular |
C4H9AsCl2O |
Peso molecular |
218.94 g/mol |
Nombre IUPAC |
4-dichloroarsanylbutan-1-ol |
InChI |
InChI=1S/C4H9AsCl2O/c6-5(7)3-1-2-4-8/h8H,1-4H2 |
Clave InChI |
YQOHAWQHMWLQSX-UHFFFAOYSA-N |
SMILES |
C(CC[As](Cl)Cl)CO |
SMILES canónico |
C(CC[As](Cl)Cl)CO |
Key on ui other cas no. |
28440-95-1 |
Sinónimos |
4-(hydroxybutyl)dichloroarsine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















